molecular formula C20H17ClN2O2 B2423256 1-(2-chlorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946248-41-5

1-(2-chlorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2423256
CAS RN: 946248-41-5
M. Wt: 352.82
InChI Key: AHQBVSMWYWRJAC-UHFFFAOYSA-N
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Description

The compound is a derivative of dihydropyridine, which is a class of compounds widely used in medicine due to their calcium channel blocking activity . The presence of the 2-chlorobenzyl and o-tolyl groups suggests that this compound might have unique properties compared to other dihydropyridines.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, MS, and FT-IR . The structure can also be confirmed by X-ray diffraction if single crystals of the compound can be grown .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, the amide group might undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and functional groups. For instance, the presence of polar groups like amides would increase its solubility in polar solvents .

Scientific Research Applications

Antimalarial Agents: The compound has been investigated as a starting material for developing pyrazole rings with antimalarial activity. By base-catalyzed Claisen-Schmidt condensation of 4-chlorobenzaldehyde with an appropriate acetophenone, Methyl (1S, 6S) 6-(4-chlorophenyl)-4-(4-methylphenyl) cyclohex-3-en-2-one-1-carboxylate (Compound 2) is synthesized. Further studies on its antimalarial properties are ongoing .

Antibacterial Compounds: Similar to its antimalarial potential, this compound may serve as a precursor for antibacterial agents. Researchers have explored its derivatives for their antibacterial activity. Further investigations are needed to determine their efficacy against specific bacterial strains.

Organic Synthesis

The compound’s cyclohexenone structure makes it valuable in organic synthesis. Here’s an application:

Fischer Indole Synthesis: The optically active cyclohexanone derived from this compound can be used in the Fischer indole synthesis. By reacting it with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH), tricyclic indole compounds can be obtained . These indole derivatives find applications in pharmaceuticals and natural product synthesis.

Biological Activity

Researchers have explored the biological potential of indole derivatives, including those related to our compound. Here’s an area of interest:

Oxadiazole-Indole Hybrids: Compounds derived from indole and oxadiazole moieties have been synthesized. These hybrids exhibit diverse biological activities. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives were investigated for their in vitro antitubercular activity . While our compound is not directly mentioned, it shares structural features with these hybrids, suggesting potential bioactivity.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s a drug, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, compounds with certain functional groups might be toxic or hazardous .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For instance, if it shows promising biological activity, it might be further studied as a potential drug .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(2-methylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c1-14-7-2-5-11-18(14)22-19(24)16-9-6-12-23(20(16)25)13-15-8-3-4-10-17(15)21/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQBVSMWYWRJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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